molecular formula C5H9NO4 B098143 N-Methyl-DL-aspartic acid CAS No. 17833-53-3

N-Methyl-DL-aspartic acid

Cat. No. B098143
CAS RN: 17833-53-3
M. Wt: 147.13 g/mol
InChI Key: HOKKHZGPKSLGJE-UHFFFAOYSA-N
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Description

N-Methyl-DL-aspartic acid, also known as NMDA, is an amino acid derivative that acts as a specific agonist at the NMDA receptor, mimicking the action of glutamate . It is predominantly a Ca2+ ion channel found in neurons .


Synthesis Analysis

A novel practical method for the synthesis of N-Methyl-DL-aspartic acid (NMA) and new syntheses for N-methyl-aspartic acid derivatives have been described . The natural amino acid NMA 1 was synthesized by Michael addition of methylamine to dimethyl fumarate 5 .


Molecular Structure Analysis

NMDA receptors require the binding of two molecules of glutamate or aspartate and two of glycine . The NMDA receptor is one of three types of ionotropic glutamate receptors .


Chemical Reactions Analysis

The method for analyzing l-Asp, d-Asp, and N-methyl d-Asp recovery at different spiked concentrations (50, 100, and 200 pg/μl) yielded satisfactory recoveries (75–110%), and good repeatability . Limits of detection (LOD) resulted to be 0.52 pg/μl for d-Asp, 0.46 pg/μl for l-Asp, and 0.54 pg/μl for NMDA, respectively .


Physical And Chemical Properties Analysis

The method for analyzing l-Asp, d-Asp, and N-methyl d-Asp recovery at different spiked concentrations (50, 100, and 200 pg/μl) yielded satisfactory recoveries (75–110%), and good repeatability . Limits of detection (LOD) resulted to be 0.52 pg/μl for d-Asp, 0.46 pg/μl for l-Asp, and 0.54 pg/μl for NMDA, respectively .

Scientific Research Applications

Treatment of Neurodegenerative Diseases

N-Methyl-D-aspartic acid (NMDA), an amino acid existing in human and animal central nervous systems, exerts agonist action on one of the glutamate receptor subtypes. It is clinically used for the treatment of neurodegenerative diseases such as diabetes, Parkinson’s, and Alzheimer’s syndrome .

Role in Neuroexcitatory Events

NMDA plays a major role in neuroexcitatory events as well as in modulating Ca2+ homeostasis . This makes it a potent agonist of a glutamate receptor subtype, which could be used for the treatment of various neurological conditions .

Chiral Resolution

An enzymatic protocol for the chiral resolution of N-Methyl-DL-aspartic acid was built with a predicted N-demethylase from the genome of Chloroflexi bacterium 54-19 . This work provided a foundation for mild synthesis of NMDA in the industry .

Synthesis of Derivatives

N-Methyl-DL-aspartic acid derivatives have been synthesized using various methods . For instance, the natural amino acid NMA was synthesized by Michael addition of methylamine to dimethyl fumarate .

Role in Hormone Release

NMDA plays a crucial role in the release of luteinizing hormone and PRL (prolactin) in the pituitary gland and GnRH (gonadotropin-releasing hormone) in the hypothalamus . It acts as a specific agonist for NMDA type glutamate receptors .

Induction of NMDA Toxicity

N-Methyl-D-aspartic acid has been used to induce NMDA toxicity . In research, cultures of retinal cells were supplemented with NMDA to study the effects of this toxicity .

Mechanism of Action

Target of Action

N-Methyl-DL-aspartic acid, also known as N-Methyl-D-aspartate (NMDA), is an amino acid derivative that acts as a specific agonist at the NMDA receptor . This receptor is a type of glutamate receptor found in neurons . The NMDA receptor plays a crucial role in the release of luteinizing hormone and prolactin in the pituitary gland and gonadotropin-releasing hormone in the hypothalamus .

Mode of Action

NMDA mimics the action of glutamate, the neurotransmitter which normally acts at the NMDA receptor . Unlike glutamate, NMDA only binds to and regulates the NMDA receptor and has no effect on other glutamate receptors . The mechanism of action for the NMDA receptor involves a specific agonist binding to its NR2 subunits, which then opens a non-specific cation channel. This allows the passage of Ca2+ and Na+ into the cell and K+ out of the cell .

Biochemical Pathways

The activation of NMDA receptors results in the opening of an ion channel that is nonselective to cations . The current flow through the ion channel is voltage-dependent . Extracellular magnesium (Mg2+) and zinc (Zn2+) ions can bind to the receptor and prevent other cations from flowing through the open ion channel . A voltage-dependent flow of predominantly calcium (Ca2+), sodium (Na+), and potassium (K+) ions into and out of the cell is made possible by the depolarization of the cell .

Pharmacokinetics

It is known that the compound is water-soluble . More research is needed to fully understand the ADME properties of N-Methyl-DL-aspartic acid.

Result of Action

The activation of NMDA receptors and the subsequent ion flow have several effects at the molecular and cellular level. For instance, Ca2+ flux through NMDA receptors is thought to be critical in synaptic plasticity, a cellular mechanism for learning and memory . NMDA plays an essential role as a neurotransmitter and neuroendocrine regulator . At increased but sub-toxic levels, NMDA becomes neuro-protective .

Action Environment

The action of N-Methyl-DL-aspartic acid can be influenced by various environmental factors. For example, the activity of the NMDA receptor is blocked by many psychoactive drugs such as phencyclidine (PCP), alcohol (ethanol), and dextromethorphan (DXM) . Overactivation of NMDAR by NMDA agonists increases the cytosolic concentrations of calcium and zinc, which significantly contributes to neural death .

properties

IUPAC Name

2-(methylamino)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-6-3(5(9)10)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKKHZGPKSLGJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859971
Record name N-Methylaspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-DL-aspartic acid

CAS RN

17833-53-3, 4226-18-0
Record name N-Methylaspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17833-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-DL-aspartic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Aspartic acid, N-methyl-
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16206
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Record name N-Methylaspartic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYL-DL-ASPARTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU52DFC4WJ
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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